alpha-Ketoglutaramate

Overview

Description

Alpha-ketoglutarate (AKG) is a pivotal molecule in cellular metabolism, playing a central role in the Krebs cycle, which is fundamental to energy production in organisms. It acts as a nitrogen scavenger and is a precursor for the synthesis of amino acids such as glutamate and glutamine. These amino acids are crucial for protein synthesis and have a protective effect against protein degradation in muscles. AKG is also essential for the cells of the gastrointestinal tract, serving as a key metabolic fuel. Beyond its metabolic functions, AKG has been found to have clinical applications, including the potential to extend lifespan and delay age-related diseases, as well as to enhance bone tissue formation in skeletal muscles .

Synthesis Analysis

The synthesis of AKG within the cell is intricately linked to the Krebs cycle. It is produced through the oxidative decarboxylation of isocitrate, catalyzed by isocitrate dehydrogenase. Additionally, AKG can be generated through the transamination reactions involving amino acids. The alpha-ketoglutarate dehydrogenase complex is another key enzyme that catalyzes the conversion of AKG to succinyl-CoA, a reaction that is tightly regulated and influenced by cellular energy levels .

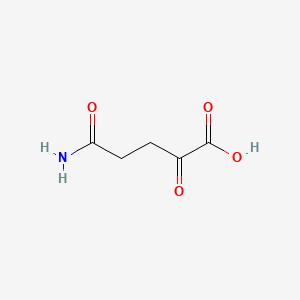

Molecular Structure Analysis

The molecular structure of AKG is characterized by a keto group at the C-2 position and two carboxylate groups. At neutral pH, AKG predominantly exists in the keto form, with a minor presence of the hydrated (gem-diol) and cyclic forms. The interconversion between these forms is rapid, and the keto form is the active substrate for enzymes such as glutamate dehydrogenase. The structure of AKG allows it to participate in various enzymatic reactions, including reductive amination .

Chemical Reactions Analysis

AKG is involved in a variety of chemical reactions within the cell. It is a substrate for the FeII/alpha-ketoglutarate-dependent hydroxylases, which catalyze a diverse array of reactions, including protein side-chain modifications and DNA/RNA repair. These enzymes utilize the oxidative decomposition of AKG to generate reactive oxygen species that facilitate hydroxylation and other modifications of their primary substrates . Additionally, AKG reacts with hydrogen peroxide, showing antioxidant properties that could have therapeutic implications in conditions associated with oxidative stress .

Physical and Chemical Properties Analysis

AKG is a dicarboxylic acid with a molecular weight of 146.1 g/mol. It is soluble in water and has a high melting point. The reactivity of AKG with other molecules, such as hydrogen peroxide, is influenced by its structure and the pH of the environment. Its physical and chemical properties enable it to interact with various enzymes and participate in metabolic pathways critical for energy production and amino acid synthesis .

Relevant Case Studies

In clinical applications, AKG has been shown to stimulate procollagen production in human dermal fibroblasts and decrease UVB-induced wrinkle formation in hairless mice. This suggests that AKG could be an effective anti-wrinkle agent in cosmetic applications. The study demonstrated that AKG enhances collagen production through a pathway involving prolidase activation, which is important in collagen metabolism . In another case, the alpha-ketoglutarate dehydrogenase complex from Escherichia coli was studied, revealing insights into the enzyme's kinetics and regulatory mechanisms, which are crucial for understanding its role in metabolic pathways .

Scientific Research Applications

Diagnostic Indicator in Hepatic Coma : α-Ketoglutaramate has been found in increased concentrations in the cerebrospinal fluid of patients with hepatic coma, suggesting its potential as a diagnostic indicator for this condition. Its accumulation might contribute to the pathogenesis of hepatic coma (Vergara, Plum, & Duffy, 1974).

Structure and Stability Studies : Proton magnetic resonance has been used to study α-ketoglutaramate and other alpha-keto acids, revealing their structural properties and stability under different pH conditions (Copper & Redfield, 1975).

Measurement in Biological Samples : A high-performance liquid chromatography (HPLC) method has been developed for measuring α-ketoglutaramate in plasma and tissues. This method is useful for studying the role of α-ketoglutaramate in mammalian glutamine metabolism and bacterial nicotine metabolism (Shurubor et al., 2016).

Elevated Levels in Urea Cycle Disorders : α-Ketoglutaramate has been identified in increased levels in the urine of patients with urea cycle disorders, indicating disturbances in nitrogen metabolism at the level of glutamine metabolism (Kuhara et al., 2011).

Synthesis for Medical Research : Methods have been developed for the preparative synthesis of α-Ketoglutaramate with high purity and yield. These methods facilitate its use in medical research, particularly in the study of hyperammonemic diseases and cancer biochemistry (Nikulin et al., 2021).

Role in Glutamine Addiction in Cancer Cells : α-Ketoglutaramate has been identified as a key metabolite contributing to glutamine addiction in cancer cells, emphasizing its potential significance in cancer biology and treatment strategies (Cooper et al., 2022).

Analytical Methods and Biomarker Potential : Enzymatic assays have been developed for analyzing α-Ketoglutaramate as a biomarker of hepatic encephalopathy and other hyperammonemic diseases. These assays are important steps toward the development of clinically useful probes for α-Ketoglutaramate analysis in biological fluids (Halámková et al., 2012).

Future Directions

AKG has immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products . There is ongoing research to generate KG in a sustainable and environmentally-neutral manner . It has also been suggested as a longevity supplement; some research in roundworms, rats, and mice suggests that it could increase lifespan and delay the onset of age-related diseases .

properties

IUPAC Name |

5-amino-2,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJBGNAUUSNXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171604 | |

| Record name | alpha-Ketoglutaramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-glutaramic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

alpha-Ketoglutaramate | |

CAS RN |

18465-19-5 | |

| Record name | 2-Oxoglutaramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoglutaramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoglutaramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Keto-glutaramic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

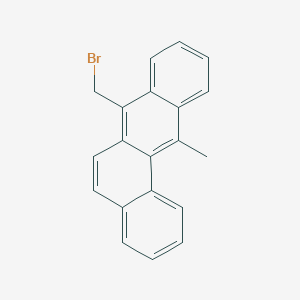

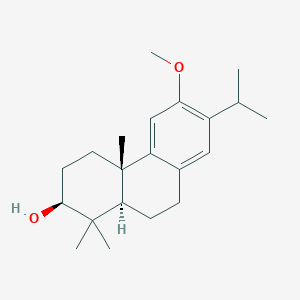

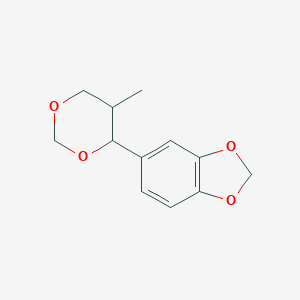

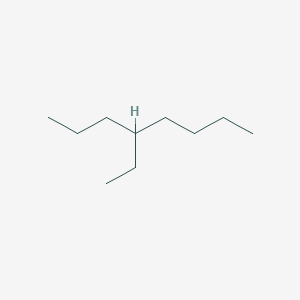

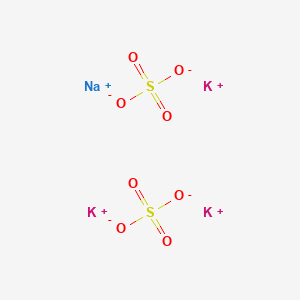

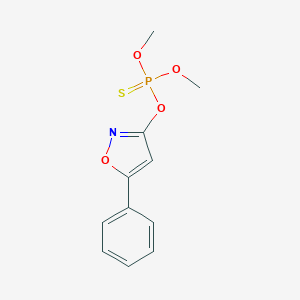

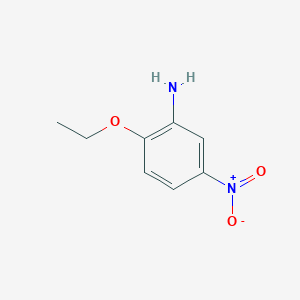

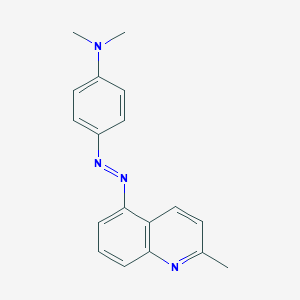

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.